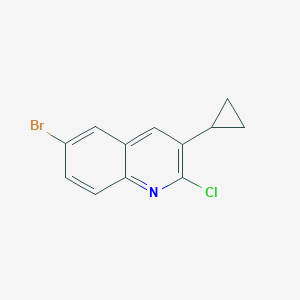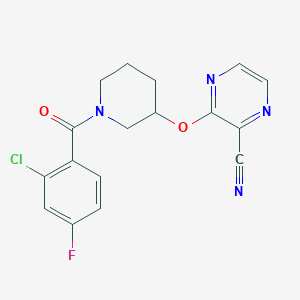
3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound. Unfortunately, there is not much specific information available about this compound. It’s important to note that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine derivatives and various halogen derivatives . The target products can be obtained with varying yields in relatively short reaction times .Scientific Research Applications
Synthesis and Anticancer Activity
One notable application of fluoro-substituted compounds related to the chemical structure involves their potential in anticancer therapy. For instance, compounds synthesized from fluoro-substituted benzo[b]pyran show significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential utility in developing novel anticancer agents (Hammam et al., 2005).
Biological Activity and Cytotoxicity
Another research direction involves the synthesis of new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, exploring their biological activity and cytotoxicity. These studies report antibacterial and antifungal activities, as well as cytotoxic effects against breast cancer cells (MCF7), highlighting the compound's potential in antimicrobial and anticancer applications (Al-Adiwish et al., 2017).
Fluorinated Pyrazoles in Medicinal Chemistry
The development of fluorinated pyrazoles is another significant area of research, given their importance as building blocks in medicinal chemistry. These compounds offer the potential for further functionalization, making them valuable for constructing more complex molecules with desired biological activities. A study by Surmont et al. (2010) outlines a new synthesis method for fluorinated pyrazoles, demonstrating the compound's versatility and potential in drug development (Surmont, Verniest, & de Kimpe, 2010).
Antimicrobial Activity
Research on the crystal structure of related compounds, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, not only confirms its structural integrity through X-ray measurements but also highlights favorable antimicrobial activities. These studies offer a glimpse into the potential of such compounds in developing new antimicrobial agents, with specific activities against bacteria and fungi, alongside cytotoxic effects against cancer cells (Okasha et al., 2022).
properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c18-14-8-11(19)3-4-13(14)17(24)23-7-1-2-12(10-23)25-16-15(9-20)21-5-6-22-16/h3-6,8,12H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPFKPXSSIINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Chloro-4-fluorobenzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)
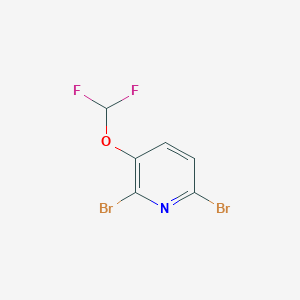
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)
![N-(4-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2584269.png)

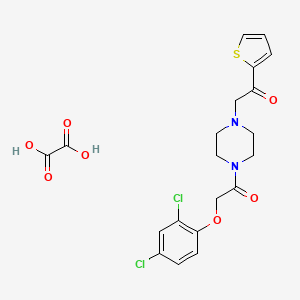
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
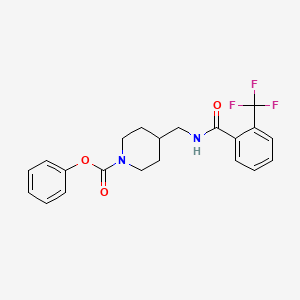
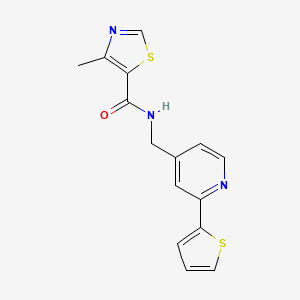
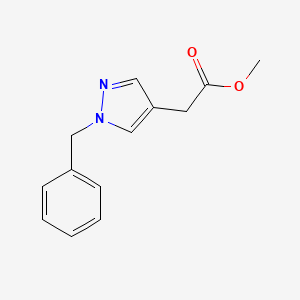
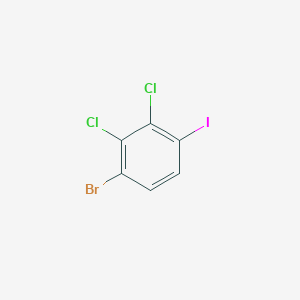
![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)

